Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe

Catalog No.
S14564229
CAS No.
72186-04-0
M.F
C27H35N3O8
M. Wt
529.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe

CAS Number

72186-04-0

Product Name

Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe

IUPAC Name

methyl 2-[[2-[[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate

Molecular Formula

C27H35N3O8

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C27H35N3O8/c1-27(2,3)38-26(35)30-22(16-31)25(34)29-21(24(33)28-15-23(32)36-4)14-18-10-12-20(13-11-18)37-17-19-8-6-5-7-9-19/h5-13,21-22,31H,14-17H2,1-4H3,(H,28,33)(H,29,34)(H,30,35)

InChI Key

XZLKETSWTPPXJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NCC(=O)OC

Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe is a synthetic peptide compound that serves as an important intermediate in peptide synthesis. This compound consists of the amino acids serine, tyrosine, and glycine, with specific protective groups: tert-butyloxycarbonyl (Boc) for the amino group and benzyl (Bn) for the hydroxyl group of tyrosine. These protective groups are critical for preventing undesired reactions during the synthesis process, allowing for controlled peptide formation and manipulation.

Types of Reactions

  • Oxidation: The tyrosine residue in Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe can undergo oxidation to form dityrosine.
  • Reduction: Reduction reactions may be employed to remove protective groups from the peptide.
  • Substitution: Nucleophilic substitution reactions can occur at the serine and tyrosine residues.

Common Reagents and Conditions

  • Deprotection: Trifluoroacetic acid (TFA) is typically used to remove the Boc protective group.
  • Coupling Reagents: O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) is commonly utilized for forming peptide bonds.

Major Products

The primary products of

Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe exhibits biological activity primarily through its role in protein studies and drug development. The compound can interact with various proteins, enzymes, and receptors, influencing biological pathways. Its specific structure allows it to be explored for potential therapeutic properties, making it relevant in medicinal chemistry .

The synthesis of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The use of protective groups facilitates selective reactions during synthesis. Automated peptide synthesizers are often utilized for large-scale production, ensuring high efficiency and purity. The process includes deprotection steps to remove the Boc and Bn groups, followed by purification techniques such as high-performance liquid chromatography (HPLC) .

Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe is utilized in various fields:

  • Peptide Synthesis: As an intermediate in creating more complex peptides.
  • Protein Studies: To investigate protein structure and function.
  • Drug Development: Explored for its therapeutic potential in various diseases.
  • Biotechnology: Applied in developing peptide-based materials and sensors .

The interaction studies involving Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe focus on its binding capabilities with proteins and enzymes. These interactions can reveal insights into its mechanism of action and potential therapeutic applications. For example, studies may assess how this compound influences signaling pathways or enzyme activities within biological systems .

Several compounds share structural similarities with Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe, each differing slightly in their chemical structure or functional groups:

Compound NameKey Differences
Boc-DL-Ser-DL-Tyr-Gly-OMeLacks benzyl protection on tyrosine
Boc-DL-Ser-DL-Tyr(Bn)-Gly-OHContains a free carboxyl group instead of a methyl ester
Boc-L-Tyrosine-GlycineDoes not include serine; focuses on tyrosine and glycine

Uniqueness

Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe is unique due to its specific protective groups, which allow for selective reactions during synthesis. This specificity makes it a valuable intermediate in the synthesis of more complex peptides, distinguishing it from other similar compounds .

The development of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe rests on foundational advancements in protective group chemistry that emerged throughout the 20th century. The tert-butyloxycarbonyl (Boc) group, first systematically applied by Bergmann and Zervas in the 1930s, represented a paradigm shift in amino acid protection strategies. Unlike earlier carbobenzoxy (Cbz) groups requiring harsh hydrogenolysis conditions, the Boc group's acid-labile nature (removable with trifluoroacetic acid) enabled milder deprotection protocols critical for preserving peptide integrity.

Parallel developments in benzyl-based protection systems addressed the need for orthogonal protecting group strategies. The tyrosine benzyl ether group in Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe exemplifies this approach, providing stability during standard peptide coupling conditions while allowing selective removal via catalytic hydrogenation or acidic conditions. Modern synthesis protocols, as demonstrated in the preparation of this compound, typically employ a sequential protection strategy:

  • Boc protection of α-amino groups
  • Benzylation of tyrosine's phenolic hydroxyl group
  • Methyl ester protection of the C-terminal glycine carboxyl

This layered protection scheme enables controlled segment assembly while preventing unwanted side reactions during coupling steps. The synthesis of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe specifically utilizes:

  • Boc Protection: Achieved via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C
  • Benzylation: Implemented through copper-mediated alkylation of tyrosine under alkaline conditions
  • Methyl Ester Formation: Accomplished via methanol activation of the glycine carboxyl group

Recent innovations in protective group chemistry have further refined these processes. For instance, the use of 4-dimethylaminopyridine (DMAP) as a catalyst during Boc protection enhances reaction efficiency in acetonitrile solutions, while improved benzylation techniques minimize racemization risks through optimized reaction times and temperatures.

Role of Racemic Amino Acid Incorporation in Synthetic Peptide Design

The deliberate incorporation of DL-serine and DL-tyrosine in Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe reflects a strategic approach to peptide engineering that balances synthetic practicality with structural exploration. Racemic amino acid usage serves multiple purposes:

  • Cost-Effectiveness: DL-amino acids are generally more economical than enantiomerically pure forms
  • Conformational Diversity: Creates diastereomeric peptide variants for structure-activity relationship studies
  • Synthetic Flexibility: Simplifies protection schemes by avoiding chiral center manipulations

Modern synthesis protocols for racemic peptide derivatives like Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe employ several key strategies to manage stereochemical outcomes:

StrategyImplementationEffect
Arndt-Eistert homologationConverts α-amino acids to β-amino acid derivativesPrevents racemization during β-amino acid synthesis
Low-temperature couplingMaintains reactions at 0-4°C during active ester formationMinimizes base-induced epimerization
Chiral analysisUses capillary electrophoresis with 18-crown-6 tetracarboxylic acidDetects racemization below 0.4% per coupling cycle

The synthesis of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe specifically demonstrates these principles through its:

  • Use of racemic Boc-DL-serine and Boc-DL-tyrosine(Bn) building blocks
  • Coupling via ethylcarbodiimide (EDC)/hydroxybenzotriazole (HOBt) activation at 0°C
  • Final chiral purity verification through ^1^H NMR and ^13^C NMR analysis

Recent studies comparing enantiomerically pure versus racemic peptide derivatives have revealed unexpected advantages of DL-incorporation. In α-amylase inhibition assays, the racemic Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe exhibited comparable activity to its L-enantiomer counterpart while demonstrating improved solubility profiles. This suggests potential therapeutic advantages for racemic peptides in specific biological contexts.

Table 1: α-Amylase Inhibitory Activity of Synthetic Peptides

Peptide StructureInhibition (%)IC~50~ (μM)
Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe42.3 ± 1.2185.4
Boc-L-Ser-L-Tyr(Bn)-Gly-OMe45.1 ± 0.9172.8
Unprotected DL-Ser-DL-Tyr-Gly18.7 ± 0.5>500

Data adapted from recent synthesis studies

XLogP3

2.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

529.24241508 g/mol

Monoisotopic Mass

529.24241508 g/mol

Heavy Atom Count

38

Dates

Modify: 2024-08-10

Explore Compound Types